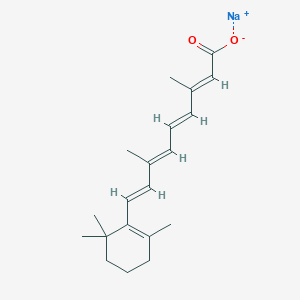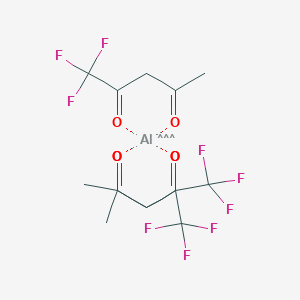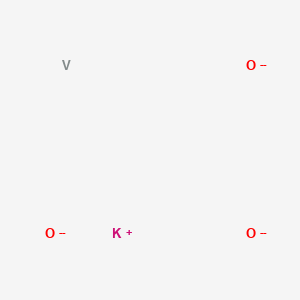
Potassium vanadium oxide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Potassium vanadium oxide (KVO) is a unique compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is a member of the vanadium oxide family, which is known for its interesting physical and chemical properties. KVO has been studied for its potential use in energy storage, catalysis, and other applications. In
Wirkmechanismus
The mechanism of action of Potassium vanadium oxide is not fully understood. However, it is believed that Potassium vanadium oxide interacts with the active sites of enzymes and proteins, leading to changes in their activity. Potassium vanadium oxide has also been shown to interact with DNA, leading to changes in gene expression.
Biochemische Und Physiologische Effekte
Potassium vanadium oxide has been shown to have several biochemical and physiological effects. In vitro studies have shown that Potassium vanadium oxide has antioxidant properties and can scavenge free radicals. Potassium vanadium oxide has also been shown to have anti-inflammatory properties and can reduce the production of pro-inflammatory cytokines. In vivo studies have shown that Potassium vanadium oxide can improve glucose tolerance and insulin sensitivity in diabetic animals.
Vorteile Und Einschränkungen Für Laborexperimente
Potassium vanadium oxide has several advantages for lab experiments, including its low cost, easy synthesis, and stability. However, Potassium vanadium oxide has some limitations, including its low solubility in water and its potential toxicity.
Zukünftige Richtungen
There are several future directions for the study of Potassium vanadium oxide. One area of research is the development of Potassium vanadium oxide-based materials for energy storage applications. Another area of research is the study of Potassium vanadium oxide's catalytic properties in the oxidation of organic compounds. Additionally, the potential use of Potassium vanadium oxide in biomedical applications, such as cancer therapy, is an area of interest. Finally, the study of Potassium vanadium oxide's toxicity and its potential environmental impact is an important area of research.
Conclusion:
In conclusion, Potassium vanadium oxide is a unique compound that has gained significant attention in the scientific community due to its potential applications in various fields. Potassium vanadium oxide has been studied for its potential use in energy storage, catalysis, and electrochemistry. Potassium vanadium oxide has several biochemical and physiological effects and has advantages and limitations for lab experiments. There are several future directions for the study of Potassium vanadium oxide, including the development of Potassium vanadium oxide-based materials for energy storage applications and the study of Potassium vanadium oxide's potential use in biomedical applications.
Synthesemethoden
Potassium vanadium oxide can be synthesized using various methods, including solid-state reactions, hydrothermal synthesis, and sol-gel methods. The most common method of synthesis is the solid-state reaction. In this method, vanadium pentoxide (V2O5) and potassium carbonate (K2CO3) are mixed and heated at high temperatures (above 600°C) in an inert atmosphere. The resulting product is Potassium vanadium oxide, which is a black powder.
Wissenschaftliche Forschungsanwendungen
Potassium vanadium oxide has been studied for its potential applications in various fields, including energy storage, catalysis, and electrochemistry. In energy storage, Potassium vanadium oxide has been used as a cathode material in lithium-ion batteries. Potassium vanadium oxide has also been studied for its catalytic properties in the oxidation of alcohols and the reduction of nitro compounds. In electrochemistry, Potassium vanadium oxide has been used as an electrode material in supercapacitors.
Eigenschaften
CAS-Nummer |
11126-20-8 |
|---|---|
Produktname |
Potassium vanadium oxide |
Molekularformel |
KO3V-5 |
Molekulargewicht |
138.038 g/mol |
IUPAC-Name |
potassium;oxygen(2-);vanadium |
InChI |
InChI=1S/K.3O.V/q+1;3*-2; |
InChI-Schlüssel |
WAMGQABPPBZHJS-UHFFFAOYSA-N |
SMILES |
[O-2].[O-2].[O-2].[K+].[V] |
Kanonische SMILES |
[O-2].[O-2].[O-2].[K+].[V] |
Andere CAS-Nummern |
14293-78-8 14638-93-8 |
Synonyme |
Potassium vanadium oxide |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



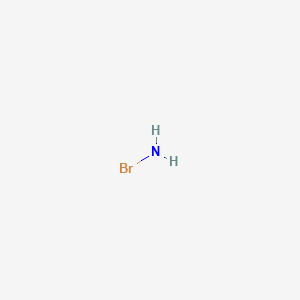
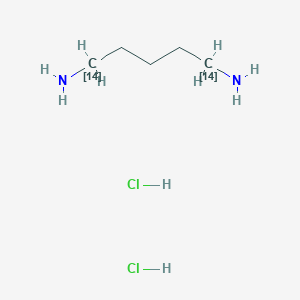
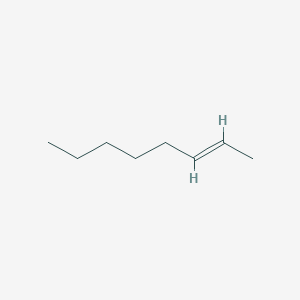
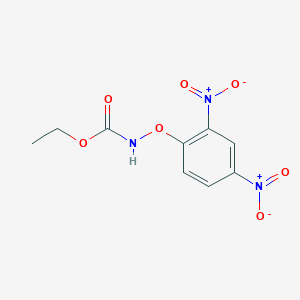
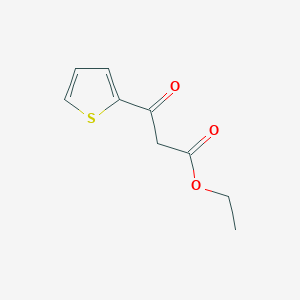
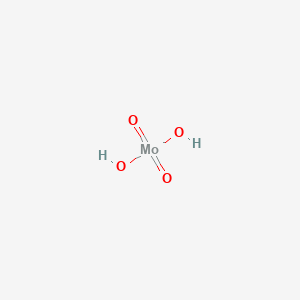
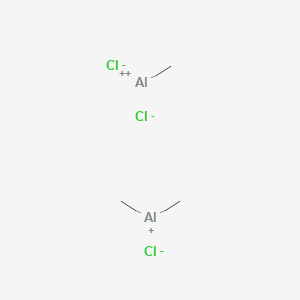
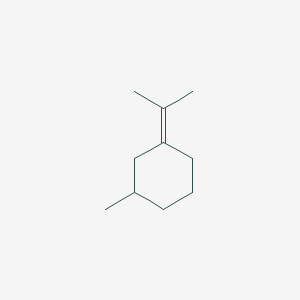

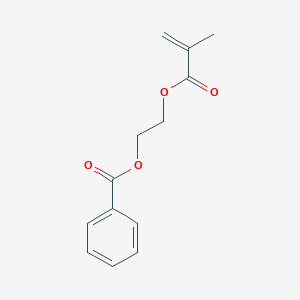
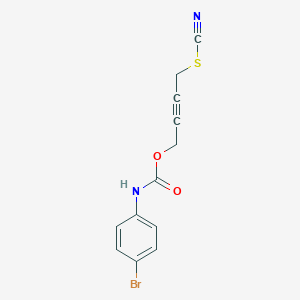
![[(2R,3R,4S)-2,3,4-triacetyloxy-4-cyanobutyl] acetate](/img/structure/B89260.png)
